2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709231
InChI: InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC17709231

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide -

Specification

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20)
Standard InChI Key BMHSJMMMDKWODW-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . Its structure integrates a phenoxyacetamide backbone modified with a formyl group at the 2-position, a propoxy group at the 5-position of the benzene ring, and a tetrahydrofuran-2-ylmethyl substituent on the acetamide nitrogen (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number923206-50-2
IUPAC Name2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Molecular FormulaC₁₇H₂₃NO₅
Molecular Weight321.37 g/mol
MDL NumberMFCD08444742

Structural Analysis

The compound’s structure combines aromatic and heterocyclic motifs:

  • Phenoxyacetamide core: Provides rigidity and hydrogen-bonding capacity via the amide group.

  • Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation reactions .

  • Propoxy chain (-OCH₂CH₂CH₃): Contributes to lipophilicity, influencing membrane permeability .

  • Tetrahydrofuran-2-ylmethyl group: Introduces stereochemical complexity and potential for interactions with biological targets .

Synthesis and Physicochemical Properties

Predicted Physical Properties

Computational models estimate the following properties for this compound :

Table 2: Physicochemical Data

PropertyValueMethod
Boiling Point571.0 ± 40.0 °CPredicted
Density1.160 ± 0.06 g/cm³Predicted
pKa13.99 ± 0.46Predicted

The elevated boiling point and density suggest moderate volatility and a compact molecular arrangement. The basic pKa indicates potential protonation under physiological conditions, affecting solubility and bioavailability.

QuantityPurityPrice (USD)
1 g95%852.55
2.5 g95%1,227.82
5 g95%1,548.26

Challenges and Future Directions

Research Gaps

  • In Vivo Efficacy: No published studies validate the compound’s antidiabetic effects.

  • Safety Profile: hERG channel inhibition and hepatotoxicity risks remain unassessed.

Optimization Strategies

  • Derivatization: Modifying the propoxy chain length or substituting the formyl group could enhance potency.

  • Formulation: Nanoencapsulation may address solubility limitations imposed by high lipophilicity.

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